molecular formula C21H25N3O3 B2456944 N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide CAS No. 303017-86-9

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide

Cat. No. B2456944
M. Wt: 367.449
InChI Key: NXNXWPXLMBHHLK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide, also known as BDP, is a chemical compound that has been the focus of scientific research due to its potential use in various fields. BDP is a white crystalline powder that has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide involves the reaction of 1,3-benzodioxole with 4-benzylpiperazine followed by the addition of propanoyl chloride to form the final product.

Starting Materials
1,3-benzodioxole, 4-benzylpiperazine, propanoyl chloride

Reaction
Step 1: 1,3-benzodioxole is reacted with 4-benzylpiperazine in the presence of a suitable solvent and a catalyst to form N-(1,3-benzodioxol-5-yl)-4-benzylpiperazine., Step 2: Propanoyl chloride is added to the reaction mixture and the reaction is allowed to proceed to completion. The resulting product is N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide., The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the final product in pure form.

Mechanism Of Action

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at 5-HT1A receptors. This mechanism of action has been linked to its potential therapeutic effects in the treatment of depression and anxiety.

Biochemical And Physiological Effects

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide has been shown to increase the levels of serotonin in the brain, which is associated with an improvement in mood and a reduction in anxiety. N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide in lab experiments is its high purity and stability. However, one limitation is its high cost and limited availability, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide. One potential direction is to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its potential use in the treatment of pain and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide has been studied extensively due to its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(22-18-6-7-19-20(14-18)27-16-26-19)8-9-23-10-12-24(13-11-23)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNXWPXLMBHHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide

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